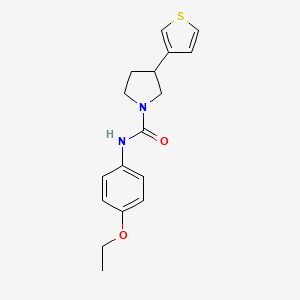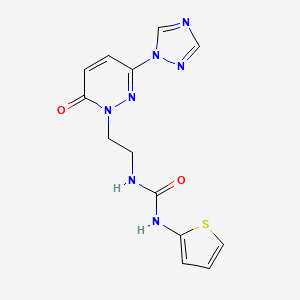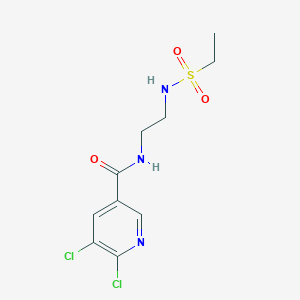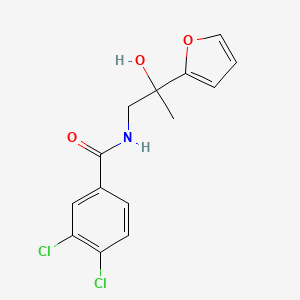
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, also known as 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile (BCPC), is a novel synthetic compound that has recently been used in the field of medicinal chemistry. BCPC has been used as a precursor for the synthesis of various bioactive compounds and has been found to possess a wide range of biological activities. BCPC has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, BCPC has also been found to possess a wide range of pharmacological activities, including anti-oxidant, anti-diabetic, anti-hypertensive, and anti-tumor activities.
Scientific Research Applications
Synthesis and Characterization
Derivatives of 1,3,4-trisubstituted pyrazole, including the 3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, have been synthesized and characterized. These derivatives are used as precursors in synthesizing more complex molecules with potential biological activities. For instance, a study by Srour et al. (2018) demonstrated the synthesis of such derivatives and their in-vitro anti-cancer activity against various human cancer cell lines, showing significant activity in some analogs. This suggests the compound's role in the development of potential anti-cancer agents (Srour et al., 2018).
Anticancer Activity
The compound has been used as a basis for synthesizing new heterocyclic compounds with evaluated anticancer activity. Metwally et al. (2016) described the synthesis of new compounds starting from a similar structure and testing their anticancer activity. This indicates the compound's significance in medicinal chemistry, particularly in developing novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Facilitating Synthesis of Derivatives
The compound serves as a building block in the synthesis of a variety of pyrazole-4-carbonitrile derivatives. Ali et al. (2016) explored the reactivity of a derivative of the compound towards different nucleophiles, leading to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This demonstrates the compound's versatility in organic synthesis and its role in producing a range of chemical entities with potential biological activities (Ali, Ragab, Abdelghafar, & Farag, 2016).
Photochemical and Quantum Chemical Analysis
The compound has also been a subject of photochemical and quantum chemical studies. Mati et al. (2012) investigated the spectral response of the geometrical isomers of a bio-active pyrazoline derivative related to 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile. Such studies are crucial for understanding the photophysical properties of these compounds and their potential applications in various fields, including material sciences and drug design (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-4-2-10(3-5-12)13-11(8-16)9-18(17-13)7-1-6-15/h2-5,9H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTWSFZZDHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C#N)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2628926.png)


![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)


![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)